molecular formula C15H13ClN2OS B4235467 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide

Cat. No. B4235467
M. Wt: 304.8 g/mol
InChI Key: PPAQJCOCLUALHG-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide, also known as CX5461, is a small molecule inhibitor of RNA polymerase I transcription. It was originally identified as a potential anticancer agent due to its ability to selectively target cancer cells that are dependent on ribosome biogenesis.

Mechanism of Action

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in ribosome biogenesis and protein synthesis, which is particularly detrimental to cancer cells that are rapidly dividing and require high levels of protein synthesis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide has been found to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway, which may contribute to its anticancer activity. N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide has also been found to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide is its selectivity for cancer cells that are dependent on ribosome biogenesis. This makes it a potentially effective anticancer agent with fewer side effects than traditional chemotherapy drugs. However, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide has limitations in the lab setting, as it is difficult to synthesize and has poor solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the identification of biomarkers that can predict which cancer cells will be most sensitive to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide. Additionally, there is interest in combining N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide with other anticancer agents to enhance its efficacy and reduce the potential for drug resistance. Finally, there is potential for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide to be used in the treatment of other diseases, such as inflammatory and autoimmune disorders.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that are dependent on ribosome biogenesis, which is a hallmark of many types of cancer. N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide has been found to be effective against a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-11-3-4-13-12(8-11)10(9-18-13)5-6-17-15(19)14-2-1-7-20-14/h1-4,7-9,18H,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAQJCOCLUALHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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